N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide
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Overview
Description
“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide” is a compound that is related to the quinoline family. Quinoline is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the functional groups present in the molecule . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .Scientific Research Applications
Pharmaceutical Drug Development
This compound, with its complex structure, is likely to interact with various biological targets. Its potential as a lead compound in drug development is significant due to the indole core, a prevalent structure in many pharmacologically active molecules. For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The quinoline moiety, similar to that in chloroquine, could be explored for antimalarial activity.
Future Directions
The future directions in the study of “N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide” and related compounds could involve the development of more efficient synthesis methods, exploration of new pharmacological activities, and the design of hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-15-11-16(19(23)20-18(15)10-13)12-21(14(2)22)17-6-4-3-5-7-17/h3-11H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYHSPETZVNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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